molecular formula C27H40O2 B15285602 (c)(1/2)-Tocotrienol pound>>Tocotrienol, delta

(c)(1/2)-Tocotrienol pound>>Tocotrienol, delta

Cat. No.: B15285602
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-UHFFFAOYSA-N
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Description

Delta-Tocotrienol is a member of the vitamin E family, specifically a type of tocotrienol. Unlike its sibling compound, delta-tocopherol, delta-tocotrienol has a unique molecular structure that allows it to penetrate cell membranes more effectively. This enhanced bioavailability makes delta-tocotrienol a powerful antioxidant that can scavenge free radicals and protect cells from oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Delta-tocotrienol can be synthesized through various chemical reactions involving the modification of natural tocotrienols extracted from vegetable oils, wheat germ, barley, and certain types of nuts and grains. The synthetic routes often involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications.

Industrial Production Methods: : On an industrial scale, delta-tocotrienol is typically produced through the extraction and purification of natural sources followed by chemical modifications to enhance its bioavailability and stability. Advanced techniques such as supercritical fluid extraction and chromatography are employed to obtain high-purity delta-tocotrienol.

Chemical Reactions Analysis

Types of Reactions: : Delta-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: : The reactions involving delta-tocotrienol often use reagents such as hydrogen, oxygen, and various organic solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: : The major products formed from these reactions include oxidized and reduced forms of delta-tocotrienol, as well as derivatives with modified side chains. These products are evaluated for their antioxidant and anti-inflammatory properties.

Scientific Research Applications

Delta-tocotrienol has a wide range of scientific research applications, including:

  • Chemistry: : Used as a reference compound in antioxidant studies and as a model for studying the effects of vitamin E derivatives.

  • Biology: : Investigated for its role in cell membrane integrity and protection against oxidative stress.

  • Medicine: : Explored for its potential in preventing and treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.

  • Industry: : Utilized in the development of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

Delta-tocotrienol exerts its effects through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Delta-tocotrienol is compared with other tocotrienols (alpha, beta, and gamma) and tocopherols (alpha, beta, gamma, and delta). Unlike tocopherols, tocotrienols are unsaturated and possess an isoprenoid side chain, which contributes to their unique biological activities. Delta-tocotrienol stands out for its superior antioxidative and anti-inflammatory properties compared to other tocotrienols and tocopherols.

Similar Compounds: : Alpha-tocotrienol, beta-tocotrienol, gamma-tocotrienol, delta-tocopherol, alpha-tocopherol, beta-tocopherol, gamma-tocopherol.

Properties

IUPAC Name

2,8-dimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADKLYLWWCHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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